2-{[3-(2-furyl)acryloyl]amino}benzoic acid
Description
2-{[3-(2-Furyl)acryloyl]amino}benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 3-(2-furyl)acryloyl moiety. This compound is synthesized via acylation of an amino-substituted benzoic acid derivative with 3-(2-furyl)acryloyl chloride, as demonstrated in studies involving tetrahydroisoquinoline derivatives . Key spectroscopic data (e.g., IR absorption at 1651 cm⁻¹ for the acryloyl carbonyl and MS peaks at m/z 497 [M−H]⁻ and 521 [M+Na]⁺) confirm its structural integrity . The compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, showing promise in metabolic disorder therapeutics due to its unique electronic and steric properties imparted by the furyl-acryloyl group .
Properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZWZICEYIOQMW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Furyl-Substituted Benzoic Acids
The position of the furyl substituent on the benzoic acid scaffold significantly impacts physical and chemical properties:
| Compound | Substituent Position | Melting Point (°C) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-(2-Furyl)benzoic acid | 2-position | 87 | C₁₁H₈O₃ | Lower melting point, enhanced solubility |
| 3-(2-Furyl)benzoic acid | 3-position | 157–158 | C₁₁H₈O₃ | Intermediate polarity, used in synthesis |
| 4-(2-Furyl)benzoic acid | 4-position | 231–232 | C₁₁H₈O₃ | High crystallinity, thermal stability |
Key Observations :
- 2-(2-Furyl)benzoic acid exhibits the lowest melting point (87°C), likely due to reduced intermolecular hydrogen bonding compared to its isomers .
- 4-(2-Furyl)benzoic acid has the highest melting point (231–232°C), attributed to symmetrical packing in the crystal lattice .
Analogues with Modified Acryloyl/Amino Substituents
Substitutions on the acryloyl or benzoic acid groups alter pharmacological and physicochemical profiles:
Key Observations :
- The tetrazolyl substituent in PPARγ agonists enhances binding affinity via hydrogen bonding with receptor residues, whereas the cyano-phenoxyphenyl analogue may prioritize hydrophobic interactions .
- Flufenamic acid demonstrates higher lipophilicity (LogP = 5.2) compared to 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, influencing membrane permeability and target selectivity .
Heterocyclic Derivatives with Thiourea/Azole Linkages
Cyclization of thiourea intermediates generates diverse heterocycles with varied bioactivity:
| Compound | Heterocycle Formed | Synthesis Condition | Application |
|---|---|---|---|
| 2-Mercapto-4-oxopyrimidine (from thiourea 3a-c) | Pyrimidine | Dry acetone | Anticancer lead optimization |
| Quinoxaline 5a-c | Quinoxaline | Ethoxide | Antibacterial agents |
| Pyrimidothiazepine 17a | Thiazepine-fused pyrimidine | Hydrazine hydrate | Multitarget kinase inhibition |
Key Observations :
- Pyrimidine derivatives (e.g., 4a-c) show moderate antibacterial activity, while thiazepine-fused systems (e.g., 17a) exhibit broader kinase inhibition due to conformational flexibility .
- The furyl-acryloyl group in this compound provides a rigid backbone that limits off-target interactions compared to more flexible thiourea-derived heterocycles .
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